2-(Pyrimidin-2-yl)propan-2-ol

Descripción general

Descripción

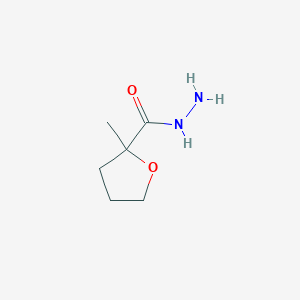

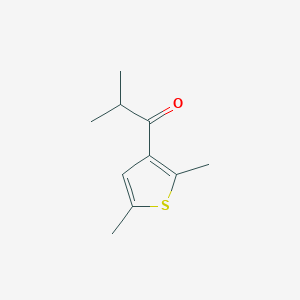

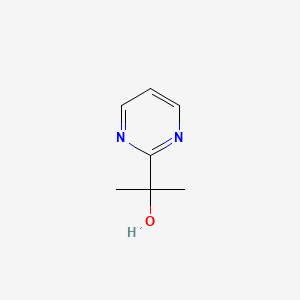

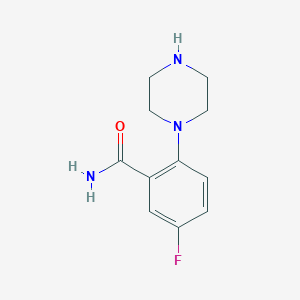

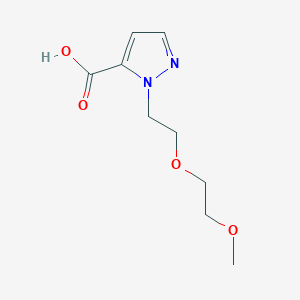

“2-(Pyrimidin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1351763-57-9 . It has a molecular weight of 138.17 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N2O/c1-7(2,10)6-8-4-3-5-9-6/h3-5,10H,1-2H3 . The InChI key is ZNZRVANGLTZTCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Allosteric Modulators

- The compound has been utilized in the synthesis of GABA A alpha2,3-selective allosteric modulators. An efficient synthesis method involving palladium-catalyzed cross-coupling approaches has been developed, demonstrating its potential in medicinal chemistry (Jensen et al., 2005).

Production of Pyrimidine Derivatives with Biological Activities

- Pyrimidine derivatives, including 2-(Pyrimidin-2-yl)propan-2-ol, show a range of biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties. These derivatives have been synthesized and tested for their efficacy in various in vitro test systems (Rani et al., 2012).

Pharmacological Screening

- A series of pyrimidine derivatives have been synthesized and screened for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some exhibiting significant anti-inflammatory and moderate analgesic activities (Bhat et al., 2014).

Drug Discovery and Development

- The compound has been used in the structural modification of drugs to reduce their mutagenic potential and drug-drug interaction risks, particularly in the development of inhibitors for oncogenic kinases (Palmer et al., 2012).

Catalyst in Organic Synthesis

- Pyrimidine has been employed as a directing group in palladium-catalyzed synthesis processes, indicating its utility in organic chemistry and synthesis (Kumar & Sekar, 2015).

Fungicidal Applications

- It's involved in the scalable synthesis of pyrimidine derivatives with fungicidal activity, showcasing its potential in agricultural chemistry (Ryan & Yang, 2019).

Photophysical Properties and Sensing Applications

- Derivatives of pyrimidine-phthalimide, including those with this compound structures, have been synthesized for pH-sensing applications due to their unique photophysical properties (Yan et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of 2-(Pyrimidin-2-yl)propan-2-ol are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .

Mode of Action

The compound interacts with its targets, the HSC-T6 cells, and exhibits anti-fibrotic activities

Biochemical Pathways

The compound affects the biochemical pathway related to the production of collagen, a key component of the extracellular matrix . By inhibiting the expression of collagen, the compound can potentially reduce fibrosis .

Result of Action

The compound has been found to exhibit better anti-fibrotic activities than Pirfenidone and Bipy55′DC . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is stored in an inert atmosphere at room temperature , suggesting that these conditions are necessary for maintaining its stability.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-7(2,10)6-8-4-3-5-9-6/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZRVANGLTZTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1351763-57-9 | |

| Record name | 2-(pyrimidin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate](/img/structure/B3377754.png)